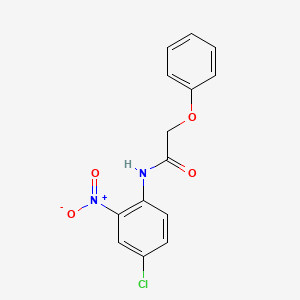
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide (NCPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCPA is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential use as a pesticide, herbicide, and antifungal agent. In addition, NCPA has been investigated for its potential therapeutic properties, including its ability to inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is not fully understood, but studies have suggested that it may act by inhibiting key enzymes or pathways involved in cell growth and proliferation. In cancer cells, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to inhibit the activity of proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to cause liver and kidney damage at high doses. However, at lower doses, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to be relatively safe and well-tolerated.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, making it a potential candidate for use in cancer therapy. However, one of the main limitations of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide and its potential applications in various scientific fields. Finally, more studies are needed to evaluate the safety and toxicity of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide, particularly at lower doses.
Synthesis Methods
The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-chloro-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is purified by recrystallization to obtain pure N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In the field of agriculture, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated as a potential pesticide, herbicide, and antifungal agent. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection.
In the field of medicine, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated for its potential therapeutic properties. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, with the ability to inhibit the growth of various cancer cell lines. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been studied for its potential use in the treatment of fungal infections.
properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-6-7-12(13(8-10)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQVFXEDROBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)
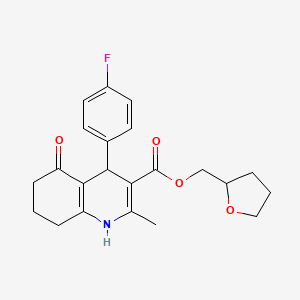
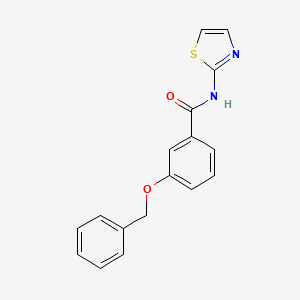
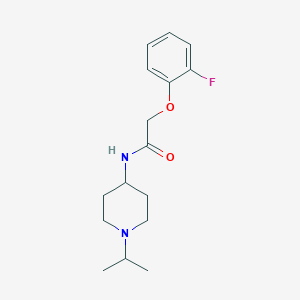
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)
![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
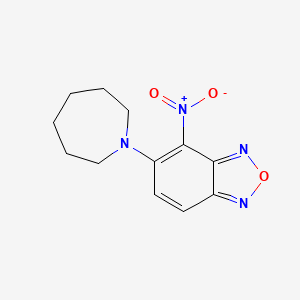
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
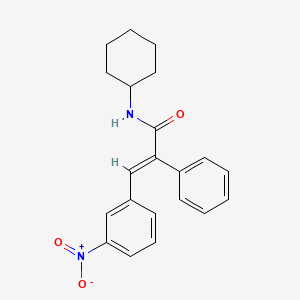
![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)